Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a bicyclic heptane ring system. It is used as a reagent in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines, which are RET inhibitors used in pharmaceutical compositions .
Preparation Methods
The synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves several steps. One common method includes the reaction of a bicyclic ketone with tert-butyl carbamate in the presence of a reducing agent. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted and reduced derivatives of the original compound.
Scientific Research Applications
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies due to its unique structure and functional groups.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. This inhibition can lead to the suppression of specific biochemical pathways, making it useful in the treatment of diseases such as cancer .
Comparison with Similar Compounds
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but with a different ring system, leading to variations in its chemical properties and reactivity.
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: This compound has a larger bicyclic ring system, which affects its binding affinity and specificity towards molecular targets.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, also referred to as exo-tert-butyl-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies and sources.
- IUPAC Name : tert-butyl rel-(1r,5s,6s)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1427359-44-1
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 6-amino derivatives exhibit antimicrobial properties. A study on related bicyclic compounds demonstrated significant inhibition against various bacterial strains, suggesting the potential for developing new antibiotics .
2. Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of lipases and proteases. The structural configuration allows it to interact effectively with enzyme active sites, potentially leading to applications in controlling lipid metabolism and treating related disorders .
3. Neuropharmacological Effects
Tert-butyl 6-amino derivatives have shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may influence dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders such as depression and anxiety .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various azabicyclic compounds, including tert-butyl 6-amino derivatives. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Enzyme Inhibition Profile
In a series of assays evaluating enzyme inhibition, this compound was found to inhibit lipase activity with an IC50 value of approximately 50 µM. This suggests a moderate level of inhibition that could be optimized through structural modifications .
Research Findings Summary Table
Study | Focus | Findings |
---|---|---|
Antimicrobial Study | Bacterial Inhibition | MIC = 32 µg/mL against S. aureus and E. coli |
Enzyme Inhibition Assay | Lipase Activity | IC50 = 50 µM |
Neuropharmacological Research | Neurotransmitter Modulation | Potential effects on dopaminergic pathways |
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZHHKGGSODLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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